2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
The compound “2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a chloro group (-Cl), a methoxy group (-OCH3), and a carboxylate ester group (-COO-). These functional groups suggest that the compound might have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group might be introduced via a nitration reaction, the chloro group via a halogenation reaction, and the methoxy group via an etherification reaction . The exact synthetic route would depend on the desired final product and the starting materials available.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the aromatic ring more susceptible to electrophilic aromatic substitution reactions. The chloro group might be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of a carboxylate ester group could make the compound more polar and increase its solubility in polar solvents. The nitro group could contribute to acidity .Safety and Hazards
As with any chemical compound, handling “2-(4-nitrophenyl)-2-oxoethyl 2-(5-chloro-2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could include toxicity, flammability, and reactivity .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O8/c1-34-21-9-5-15(25)11-19(21)26-22(29)17-8-4-14(10-18(17)23(26)30)24(31)35-12-20(28)13-2-6-16(7-3-13)27(32)33/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYNHFCNWNAGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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